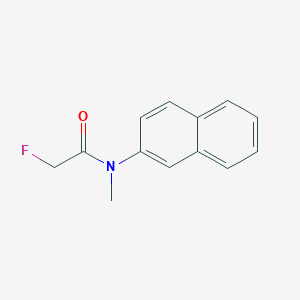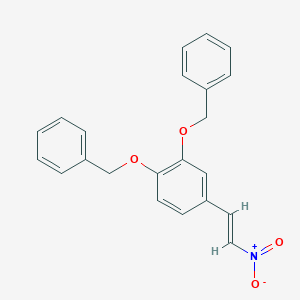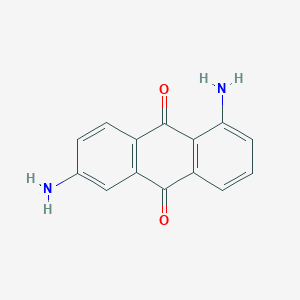
9,10-Anthracenedione, 1,6-diamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,6-diamino- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as AQDA and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of AQDA is not fully understood, but it is believed to be due to its ability to induce oxidative stress in cells. AQDA can generate reactive oxygen species (ROS), which can damage cellular components such as DNA and proteins. This damage can ultimately lead to cell death, making AQDA a potential candidate for cancer treatment.
Efectos Bioquímicos Y Fisiológicos
AQDA has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. Additionally, AQDA has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, further research is needed to fully understand the biochemical and physiological effects of AQDA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of AQDA is its ease of synthesis, making it readily available for laboratory experiments. Additionally, AQDA has been shown to have potent anticancer and antibacterial properties, making it a valuable compound for research. However, one of the limitations of AQDA is its potential toxicity, which needs to be carefully studied before its use in clinical applications.
Direcciones Futuras
There are several future directions for the research of AQDA. One of the significant areas of research is the development of new cancer drugs based on AQDA's anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of AQDA and its potential applications in other fields such as antibacterial and antifungal agents. Further studies are also needed to determine the safety and toxicity of AQDA for clinical applications.
Conclusion:
In conclusion, AQDA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AQDA has been shown to have anticancer and antibacterial properties, making it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of AQDA.
Métodos De Síntesis
AQDA is synthesized through a reaction between 9,10-anthracenedione and 1,6-diaminohexane. The reaction takes place in the presence of a catalyst, which helps in the formation of AQDA. The synthesis method of AQDA is a straightforward process and can be easily carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
AQDA has various scientific research applications due to its unique properties. One of the significant applications of AQDA is in the field of cancer research. AQDA has been shown to have anticancer properties and can be used in the development of new cancer drugs. Additionally, AQDA has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
1758-64-1 |
|---|---|
Nombre del producto |
9,10-Anthracenedione, 1,6-diamino- |
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
1,6-diaminoanthracene-9,10-dione |
InChI |
InChI=1S/C14H10N2O2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H,15-16H2 |
Clave InChI |
UDBLWRCGYSQDGK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)N |
Otros números CAS |
1758-64-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



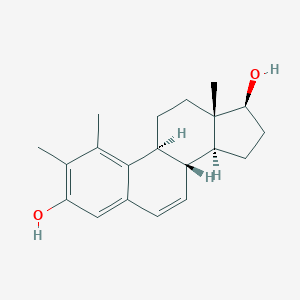
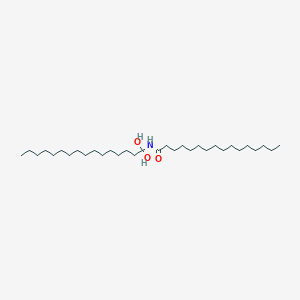
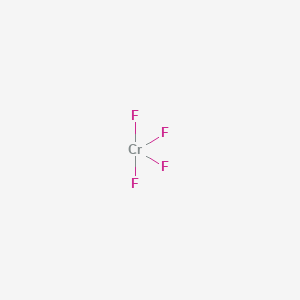
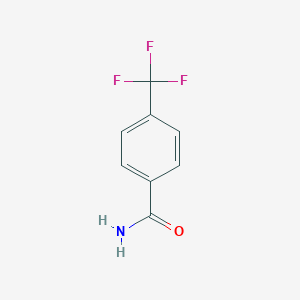
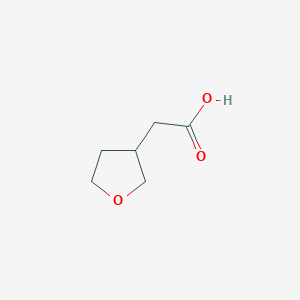
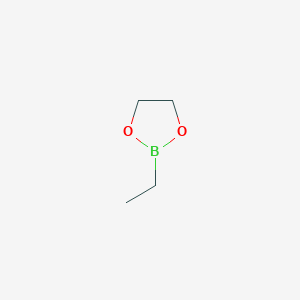
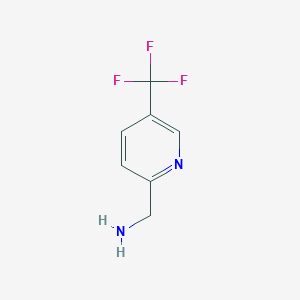
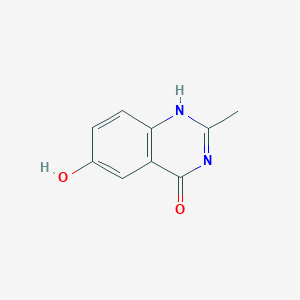

![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
